1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

Description

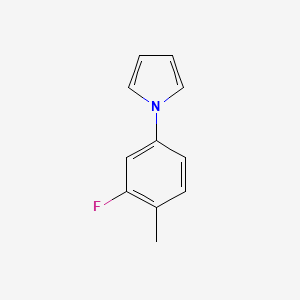

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLAREZOYMESCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274917 |

Source

|

| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-86-8 |

Source

|

| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142044-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental insights. The structure of this guide is designed to logically unfold the scientific narrative of this compound, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Introduction: Contextualizing 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic and structural features allow for diverse biological activities. The compound 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole represents a specific iteration of this scaffold, featuring substitutions on the N-phenyl ring that are of particular interest in modern drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and steric interactions. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ultimately determining its therapeutic potential.

Molecular Structure and Core Descriptors

The foundational step in characterizing any compound is to establish its fundamental molecular properties. These descriptors provide the basis for both computational predictions and the interpretation of experimental data.

Table 1: Core Molecular Descriptors for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

| Descriptor | Value | Source |

| Molecular Formula | C₁₁H₁₀FN | Calculated |

| Molecular Weight | 175.21 g/mol | Calculated |

| IUPAC Name | 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole | - |

| CAS Number | Not available | - |

Lipophilicity: A Key Determinant of ADME Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its overall absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Lipophilicity

Due to the absence of experimental data for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, computational methods provide a valuable starting point.

Table 2: Predicted Lipophilicity (LogP) of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole and Related Compounds

| Compound | Predicted/Experimental LogP |

| 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole | ~3.2 (Predicted) |

| Pyrrole | 0.75[1][2] |

| 1-(4-Methylphenyl)-1H-pyrrole | 3.4[3] |

The introduction of the phenyl ring significantly increases lipophilicity compared to the parent pyrrole. The fluoro and methyl substituents are expected to have a modest impact on the overall LogP value, as suggested by the similarity to 1-(4-methylphenyl)-1H-pyrrole.

Experimental Determination of LogP: The Shake-Flask Method

The gold-standard method for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.

Protocol 1: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and water in n-octanol by vigorous mixing for 24 hours, followed by separation.

-

Compound Dissolution: Dissolve a precisely weighed amount of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole in the n-octanol-saturated water phase to a known concentration.

-

Partitioning: Add an equal volume of the water-saturated n-octanol phase to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP using the formula: LogP = log([Compound]ₙ-octanol / [Compound]water).

Caption: Workflow for melting point determination using DSC.

Conclusion

This technical guide has outlined the key physicochemical properties of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole and the experimental methodologies for their determination. While direct experimental data for this specific molecule is not yet publicly available, a combination of computational predictions and comparative analysis with related compounds provides a solid foundation for its initial characterization. The protocols and theoretical discussions presented herein offer a robust framework for researchers to empirically determine these critical parameters, thereby enabling the rational progression of this and similar compounds in the drug discovery and development pipeline.

References

-

Suchetan, P. A., et al. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-1H-pyrrole. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Băsu, C., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-1H-pyrrole | C11H11N | CID 272426 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

Abstract

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is a substituted N-arylpyrrole of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and designing novel derivatives with optimized properties. This guide provides a comprehensive technical overview of the methodologies employed to characterize the structural and conformational landscape of this molecule. We will delve into both computational and experimental approaches, explaining the rationale behind procedural choices and demonstrating how a synergy of techniques provides a holistic understanding of the molecule's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to their own investigations of N-aryl heterocyclic systems.

Introduction: The Significance of Conformation in N-Arylpyrroles

The N-arylpyrrole moiety is a common scaffold in a multitude of biologically active compounds and functional materials. The dihedral angle (τ) between the pyrrole and the phenyl ring is a critical determinant of the molecule's overall shape, electronic properties, and ultimately, its biological activity or material performance. This rotation around the C-N bond is governed by a delicate interplay of steric and electronic effects.

In the case of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, the substituents on the phenyl ring (a fluorine atom at the meta-position and a methyl group at the para-position) introduce additional complexity to this conformational preference. The fluorine atom, with its high electronegativity, can engage in dipole-dipole interactions and potentially weak hydrogen bonding, while the methyl group introduces steric bulk. A thorough analysis is therefore required to determine the molecule's preferred conformation(s) and the energy barriers to internal rotation.

Computational Analysis: A Predictive Framework

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring the conformational landscape of molecules like 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. These in silico methods allow for the calculation of molecular geometries, energies, and rotational barriers, providing insights that can guide experimental work.[1][2]

Methodology for Conformational Energy Profile Calculation

A relaxed potential energy surface (PES) scan is the cornerstone of computational conformational analysis. This method involves systematically varying the dihedral angle of interest while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step.

Experimental Protocol: DFT-Based Torsional Scan

-

Molecule Building and Initial Optimization:

-

Construct the 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole molecule using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.

-

-

DFT Level of Theory Selection:

-

Choose a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[3] For higher accuracy, especially when considering non-covalent interactions, functionals like M06-2X with a larger basis set (e.g., 6-311+G(d,p)) are recommended.[1]

-

Rationale: The chosen level of theory must balance computational cost with accuracy. B3LYP/6-31G(d,p) provides a good compromise for initial scans, while more sophisticated methods can be used to refine the energies of key stationary points.

-

-

Relaxed PES Scan:

-

Define the dihedral angle (τ) to be scanned: C(ortho)-C(ipso)-N(pyrrole)-C(pyrrole).

-

Perform a relaxed PES scan in a quantum chemistry software package (e.g., Gaussian, ORCA) by rotating the dihedral angle from 0° to 180° in increments of 10-15°. At each step, all other geometric parameters are optimized.[1]

-

-

Identification of Stationary Points:

-

From the PES scan, identify the approximate dihedral angles corresponding to energy minima (conformers) and maxima (transition states).

-

Perform full geometry optimizations starting from these approximate structures to locate the precise stationary points.

-

-

Frequency Calculations:

-

Perform frequency calculations for each optimized stationary point.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion along the scanned coordinate.[1] This step is crucial for verifying the nature of the stationary points.

-

Predicted Conformational Landscape

Based on studies of similar N-arylpyrroles, we can anticipate the following for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole:

-

Energy Minima (Stable Conformers): The molecule is expected to adopt a non-planar conformation. The steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring will disfavor a fully planar arrangement (τ = 0° or 180°). The energy minima are likely to be found at dihedral angles between 30° and 60°.[4]

-

Rotational Barriers (Transition States): The primary rotational barrier will likely occur at a dihedral angle of 90°, where π-conjugation between the two rings is minimized. A secondary, lower barrier may be present at 0° due to steric clash.

Table 1: Predicted Relative Energies and Dihedral Angles

| Conformation | Predicted Dihedral Angle (τ) | Predicted Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.0 |

| Transition State 1 | 90° | 2.0 - 4.0 |

| Transition State 2 | 0° | 1.0 - 2.5 |

Note: These values are estimates based on literature data for related compounds and would be refined by the DFT calculations outlined above.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole: Structural Elucidation through NMR, IR, and MS

Abstract

Introduction and Molecular Overview

The unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent research, from biological screening to materials testing. 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is an N-arylpyrrole featuring a five-membered aromatic pyrrole ring linked to a substituted phenyl ring. The specific substitution pattern—a fluorine atom and a methyl group on the phenyl ring—introduces distinct electronic and steric features that necessitate a multi-faceted analytical approach for full characterization.

The analytical workflow detailed herein is designed as a self-validating system. The insights gained from one technique should corroborate the findings from others. For instance, the molecular formula confirmed by high-resolution mass spectrometry must align perfectly with the structural fragments identified through NMR and the functional groups indicated by IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, a comprehensive analysis requires ¹H, ¹³C, and ¹⁹F NMR experiments.

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines the acquisition of high-quality NMR data, a critical prerequisite for accurate interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak (¹H: ~7.26 ppm) and carbon signal (¹³C: ~77.16 ppm), which can serve as secondary chemical shift references.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Configuration (400 MHz Spectrometer or higher):

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). The use of broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, enhancing the signal-to-noise ratio.[1]

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the 100% natural abundance and high gyromagnetic ratio of ¹⁹F, this experiment is highly sensitive and can often be completed with a small number of scans.[1][2][3]

-

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for the two distinct types of protons on the pyrrole ring and the three protons on the substituted phenyl ring, in addition to the methyl group protons.

-

Pyrrole Protons: The protons on the pyrrole ring typically appear as two distinct triplets due to coupling with each other. The protons at the 2- and 5-positions (α to the nitrogen) are generally downfield from the protons at the 3- and 4-positions (β to the nitrogen).[4][5][6]

-

Phenyl Protons: The three aromatic protons on the 3-fluoro-4-methylphenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Methyl Protons: The methyl group will appear as a singlet, slightly split by long-range coupling to the fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30 - 7.10 | m | - | 3 Ar-H |

| ~6.80 | t | J ≈ 2.2 Hz | 2H (Pyrrole α-H) |

| ~6.30 | t | J ≈ 2.2 Hz | 2H (Pyrrole β-H) |

| ~2.30 | d | ⁵JHF ≈ 2-3 Hz | 3H (-CH₃) |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, as all carbon atoms are in unique chemical environments. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large.[7][8]

| Predicted Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

| ~160 | d, ¹JCF ≈ 245 Hz | C-F |

| ~140 - 120 | - | 5 Ar-C |

| ~121 | - | 2C (Pyrrole α-C) |

| ~110 | - | 2C (Pyrrole β-C) |

| ~15 | - | -CH₃ |

Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine atoms.[3][9] For this molecule, a single resonance is expected. This signal will be split into a multiplet by coupling to the adjacent aromatic protons. The chemical shift range for fluoroaromatic compounds is typically between -100 and -170 ppm.[2][10]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ~ -115 | m | ³JHF, ⁴JHF |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is highly efficient as it requires no sample preparation beyond placing a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the crystal surface.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Acquire the sample spectrum (e.g., by co-adding 32 scans) over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Analysis Workflow

Caption: Workflow for FTIR-ATR analysis.

Predicted Characteristic IR Absorption Bands

The IR spectrum will be dominated by vibrations from the aromatic rings and the methyl group. Key expected absorptions include C-H, C=C, C-N, and C-F stretching frequencies. The absence of a broad N-H stretch around 3300 cm⁻¹ confirms the N-substitution of the pyrrole ring.[11][12]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrrole) |

| 2950 - 2850 | C-H Stretch | -CH₃ |

| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl & Pyrrole) |

| ~1380 | C-N Stretch | Aryl-Nitrogen |

| 1250 - 1100 | C-F Stretch | Aryl-Fluorine |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for confirming molecular weight.

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage and cone voltage to optimal values to promote ionization without inducing excessive in-source fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution MS (HRMS), an Orbitrap or TOF analyzer is used to obtain an accurate mass measurement, which can confirm the elemental composition.

MS Analysis Workflow

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 6. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. azom.com [azom.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Introduction: The Enduring Significance of the N-Aryl Pyrrole Scaffold

An In-depth Technical Guide to the Discovery and History of Substituted 1-Phenyl-1H-Pyrroles

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of molecules essential to life and medicine, including heme and chlorophyll.[1][2] Within this class, the 1-phenyl-1H-pyrrole motif, where a phenyl group is directly attached to the pyrrole nitrogen, represents a "privileged scaffold" of immense interest to medicinal chemists and materials scientists. This substitution provides a critical vector for modulating a molecule's steric and electronic properties, profoundly influencing its biological activity and material characteristics.

The scientific journey of substituted 1-phenyl-1H-pyrroles is a compelling narrative of chemical ingenuity, evolving from foundational 19th-century reactions to highly sophisticated, modern catalytic systems. The discovery of blockbuster drugs containing the broader N-substituted pyrrole core, such as the anti-inflammatory drug Tolmetin and the cholesterol-lowering agent Atorvastatin, galvanized research into this heterocyclic family, revealing its remarkable versatility.[1] Today, 1-phenyl-1H-pyrrole derivatives are integral to the development of novel therapeutics, including anticancer agents, HIV inhibitors, and potassium-competitive acid blockers (P-CABs).[3][4]

This technical guide provides a comprehensive exploration of the discovery and history of substituted 1-phenyl-1H-pyrroles. It is designed for researchers, scientists, and drug development professionals, offering not just a chronological account but also a deep dive into the mechanistic underpinnings of key synthetic transformations, the rationale behind experimental choices, and the evolution of these methods toward greater efficiency and sustainability.

Part 1: Foundational Syntheses: The Classical Routes to N-Aryl Pyrroles

The ability to synthesize 1-phenyl-1H-pyrroles is built upon a foundation of classic named reactions developed in the late 19th century. These methods, while over a century old, remain cornerstones of heterocyclic chemistry due to their reliability and conceptual elegance.

The Paal-Knorr Pyrrole Synthesis (1884)

The most direct and widely utilized method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[5][6][7] Independently reported by Carl Paal and Ludwig Knorr, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, aniline or a substituted aniline—to directly furnish the 1-phenyl-1H-pyrrole core.[6][8][9]

Mechanistic Insight: The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[10] The mechanism, elucidated in detail by V. Amarnath in the 1990s, proceeds through the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal.[6][8] This intermediate then undergoes an intramolecular cyclization by attacking the second carbonyl group. This ring-formation is the rate-determining step.[11] Subsequent dehydration steps yield the aromatic pyrrole ring.[8]

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Experimental Protocol: Paal-Knorr Synthesis of 1-phenyl-2,5-dimethyl-1H-pyrrole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetonylacetone (1,4-diketone; 1.14 g, 10 mmol) in 30 mL of glacial acetic acid.

-

Addition of Amine: Add aniline (0.93 g, 10 mmol) to the solution. The causality for using a stoichiometric amount is that both reactants are fully incorporated into the final product, maximizing atom economy. Acetic acid serves as both the solvent and a weak acid catalyst to facilitate carbonyl protonation without promoting side reactions.[10]

-

Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour. The elevated temperature is necessary to overcome the activation energy of the rate-determining cyclization step.[11]

-

Workup: Allow the mixture to cool to room temperature. Pour the solution into 100 mL of cold water, which causes the organic product to precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with water to remove residual acetic acid. The solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1-phenyl-2,5-dimethyl-1H-pyrrole.

The Hantzsch Pyrrole Synthesis (1890)

Reported by Arthur Hantzsch, this multicomponent reaction provides a versatile route to highly substituted pyrroles.[12] For the synthesis of 1-phenyl-1H-pyrroles, the reaction involves the condensation of a β-ketoester, an α-haloketone, and aniline.[1][13]

Mechanistic Insight: The accepted mechanism begins with the reaction between aniline and the β-ketoester to form an enamine intermediate.[13] This enamine, a potent nucleophile, then attacks the α-haloketone. The choice of which carbon the enamine attacks (the carbonyl carbon or the halogen-bearing alpha-carbon) has been a subject of discussion, but the most common pathway involves attack at the carbonyl carbon.[13] This is followed by loss of water and an intramolecular cyclization/condensation to form the five-membered ring, which then aromatizes to the final pyrrole product.[12][13]

Caption: Hantzsch Pyrrole Synthesis Mechanism.

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr, this method is distinct from the Paal-Knorr and is used to construct the pyrrole ring from an α-aminoketone and a compound with an active methylene group, such as a β-dicarbonyl compound.[14][15][16] To synthesize a 1-phenyl-1H-pyrrole derivative via this route, one would typically start with an α-(phenylamino)ketone.

Mechanistic Insight: A key challenge is the instability of α-aminoketones, which readily self-condense.[15] Therefore, they are almost always generated in situ, often by the reduction of an α-oximino ketone using zinc dust in acetic acid.[15] The freshly formed α-aminoketone then condenses with the β-dicarbonyl compound. The mechanism proceeds via enamine formation, followed by intramolecular cyclization and dehydration to afford the aromatic pyrrole.[14][15]

Caption: Knorr Pyrrole Synthesis Mechanism.

Part 2: Modernization and Catalytic Advancements

While the classical syntheses are robust, their frequent requirement for harsh conditions (e.g., prolonged heating in acid) limits their applicability to sensitive substrates.[17] Modern organic chemistry has focused on developing milder, more efficient, and sustainable methods for constructing the 1-phenyl-1H-pyrrole core.

Catalysis in Paal-Knorr Type Reactions

The Paal-Knorr reaction has been significantly improved through catalysis. The goal is to enhance the electrophilicity of the carbonyl groups without using strong acids that can degrade starting materials.

-

Lewis Acids: Catalysts like magnesium iodide (MgI2), bismuth triflate (Bi(OTf)3), and ytterbium triflate (Yb(OTf)3) have proven highly effective in promoting the cyclocondensation under milder conditions and in shorter reaction times.[1][2][18]

-

Solid-Supported Acids: To improve catalyst recyclability and simplify product purification, solid-supported acids like silica-sulfuric acid have been employed.[6] These heterogeneous catalysts are easily filtered off post-reaction, aligning with the principles of green chemistry.[6]

-

Iodine Catalysis: Molecular iodine has emerged as a remarkably simple and mild catalyst for this transformation, often enabling the reaction to proceed efficiently at room temperature.[19]

Transition Metal-Catalyzed Syntheses

Modern cross-coupling and multicomponent reactions catalyzed by transition metals have opened new avenues for N-aryl pyrrole synthesis.

-

Dirhodium(II) Catalysis: Dirhodium(II) salts can catalyze three-component reactions involving an imine, a diazo compound, and an alkyne to assemble substituted 1,2-diarylpyrroles.[20]

-

Tungsten Catalysis: Low-valent tungsten species have been shown to catalyze the formation of N-phenyl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and azobenzene.[21]

Novel and Sustainable Approaches

-

Synthesis from Biomass: A sustainable route has been developed to synthesize N-aryl pyrroles from bio-derived furans and arylamines over a Lewis acidic hafnium-doped catalyst.[22] This approach bypasses the traditional reliance on petroleum-derived dicarbonyls.

-

Photocatalysis: A light-induced phosphoric acid catalysis has been developed for the diastereo- and atroposelective synthesis of N-arylpyrroles, allowing for the creation of axial chirality, a feature of growing importance in drug design.[23]

-

Solvent-Free and Microwave-Assisted Reactions: Many modern protocols now utilize solvent-free conditions or microwave irradiation to accelerate reaction rates, reduce waste, and improve energy efficiency.[2][12][24]

Part 3: The Role of 1-Phenyl-1H-Pyrroles in Drug Discovery

The 1-phenyl-1H-pyrrole scaffold is a mainstay in medicinal chemistry. The N-phenyl group serves as a versatile handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can engage in crucial π-stacking interactions with biological targets, and its substitution pattern allows for precise control over lipophilicity, metabolic stability, and target affinity.

The pyrrole ring itself is a weak base and can act as both a hydrogen bond donor (N-H, if unsubstituted) and acceptor (via the π-system), making it an excellent pharmacophore for interacting with proteins and enzymes.[25][26]

Table 1: Examples of Bioactive Substituted 1-Phenyl-1H-Pyrrole Derivatives

| Compound/Series | Biological Target/Activity | Therapeutic Area | Citation(s) |

| TAK-438 (Vonoprazan) | H+,K+-ATPase (Potassium-Competitive Acid Blocker) | Acid-Related Disorders (e.g., GERD) | [4] |

| 3-Arylsulfonyl-1-phenyl-1H-pyrroles | Putative Pharmacophore (Bioisostere of 3-Aroylpyrroles) | Tubulin Polymerization/Aldose Reductase Inhibition | [3][24] |

| Phenyl-1H-pyrrole-carboxamides (NBD series) | HIV-1 gp120 | Antiviral (HIV) | |

| 1,5-Diarylpyrroles | EP1 Receptor Antagonism | Anti-inflammatory | [25] |

| 1-(phenanthren-2-yl)-1H-pyrrole | Anti-proliferative activity | Anticancer |

Conclusion and Future Outlook

The history of substituted 1-phenyl-1H-pyrroles is a microcosm of the evolution of organic synthesis itself. From the foundational Paal-Knorr, Hantzsch, and Knorr reactions of the 1880s to today's sophisticated catalytic and sustainable methodologies, the quest to build this valuable scaffold has driven significant chemical innovation. The journey has moved from stoichiometric reactions in harsh solvents to catalytic, atom-economical processes under mild, environmentally benign conditions.

The 1-phenyl-1H-pyrrole core continues to demonstrate its immense value in drug discovery and materials science. Its synthetic accessibility, coupled with its versatile physicochemical properties, ensures that it will remain a focus of intensive research. Future efforts will likely concentrate on developing even more efficient and selective asymmetric syntheses to access enantiopure pyrrole derivatives, further expanding the chemical space available for the development of next-generation therapeutics and functional materials.

References

-

Grokipedia. Knorr pyrrole synthesis. Grokipedia. Available at: [Link]

-

Lee, S. H., et al. (2013). Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Wikipedia. Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

-

Grokipedia. Hantzsch pyrrole synthesis. Grokipedia. Available at: [Link]

-

Galliford, C. V., & Scheidt, K. A. (2006). Catalytic Multicomponent Reactions for the Synthesis of N-Aryl Trisubstituted Pyrroles. The Journal of Organic Chemistry. Available at: [Link]

-

Taylor & Francis. Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

-

Wang, Y., et al. (2022). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications. Available at: [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

-

Kim, T. W., et al. (2020). N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Ueno, R., et al. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. ChemRxiv. Available at: [Link]

-

Química Organica.org. Paal–Knorr synthesis of pyrrole. Química Organica.org. Available at: [Link]

-

Organic Chemistry. (2022). Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. Available at: [Link]

-

González, C. C., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Available at: [Link]

-

Wikipedia. Pyrrole. Wikipedia. Available at: [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Bean, G. P. (2008). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. Available at: [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

-

Elassar, A. A. (2012). Synthesis, characterisation and bioactivity of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives. Journal of Chemical Research. Available at: [Link]

-

ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

-

ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. Available at: [Link]

-

Kechagioglou, Z., & Demopoulos, V. J. (2020). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank. Available at: [Link]

-

MDPI. Substituted Pyrroles. MDPI. Available at: [Link]

-

Wang, Z., et al. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. RSC Chemical Science. Available at: [Link]

-

Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative... as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry. Available at: [Link]

-

Banik, B. K., et al. (2004). Simple synthesis of substituted pyrroles. Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2020). (PDF) 1-Phenyl-3-tosyl-1H-pyrrole. ResearchGate. Available at: [Link]

-

Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. Available at: [Link]

-

NIST. 1H-Pyrrole, 1-phenyl-. NIST WebBook. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. 1-Phenyl-3-tosyl-1<i>H</i>-pyrrole - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 16. Pyrrole - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 26. scispace.com [scispace.com]

Introduction: The Strategic Value of Fluorinated N-Arylpyrroles in Modern Drug Discovery

An In-Depth Technical Guide to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole for Advanced Research

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for creating molecules that can interact with a wide range of biological targets.[2] In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[3][4][5]

This guide focuses on the synthesis and characterization of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole , a compound that merges the therapeutic potential of the pyrrole ring with the advantageous properties of a strategically fluorinated phenyl substituent. While not a commonly cataloged reagent, its synthesis is readily achievable through established methodologies, making it an attractive target for research and development programs aimed at creating novel therapeutics. This document provides the necessary scientific foundation for its synthesis, characterization, and potential applications, tailored for researchers, medicinal chemists, and drug development professionals.

Core Chemical Identifiers

As a novel or non-commercial compound, a specific CAS Registry Number for 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is not readily found in major chemical databases. However, its identity is unequivocally established through its molecular structure and associated chemical identifiers.

| Identifier | Value |

| IUPAC Name | 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole |

| Molecular Formula | C₁₁H₁₀FN |

| Molecular Weight | 175.20 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C=CC=C2)F |

| InChI | InChI=1S/C11H10FN/c1-8-5-6-10(11(12)7-8)13-4-2-3-9-13/h2-7,9H,1H3 |

| InChIKey | YFGWJRIJFIXVRE-UHFFFAOYSA-N |

Synthetic Protocol: The Paal-Knorr Synthesis

The most direct and reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring via a cyclization-dehydration cascade.[8][9]

The synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is achieved by reacting 3-Fluoro-4-methylaniline with a suitable 1,4-dicarbonyl equivalent. For this guide, we will detail the protocol using 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for 1,4-butanedial (the parent dicarbonyl of unsubstituted pyrrole).

Reaction Scheme

Caption: Paal-Knorr synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole.

Materials:

-

3-Fluoro-4-methylaniline (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.05 eq)

-

Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

-

Toluene (or other suitable high-boiling solvent like xylenes)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Fluoro-4-methylaniline (1.0 eq) and toluene (to make a ~0.5 M solution).

-

Addition of Reagents: Add glacial acetic acid (0.1 eq) to the solution, followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran (1.05 eq).

-

Causality Note: Glacial acetic acid serves as the Brønsted acid catalyst necessary to protonate a carbonyl group (formed in situ from the hydrolysis of the dimethoxyacetal), which activates it for nucleophilic attack by the amine. The slight excess of the dicarbonyl surrogate ensures the complete consumption of the limiting aniline starting material.

-

-

Heating: Heat the reaction mixture to reflux (approximately 110-112 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize the acetic acid catalyst, and then with brine (1x) to remove residual water and inorganic salts.

-

Self-Validation: The bicarbonate wash is critical. An effervescence (CO₂ evolution) confirms the neutralization of the acid. The organic layer should be tested with pH paper to ensure it is no longer acidic before proceeding.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% Ethyl Acetate in Hexanes), is generally effective for isolating the non-polar pyrrole product.

-

Characterization: Combine the pure fractions (as identified by TLC) and remove the solvent in vacuo to yield 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).

Physicochemical Properties and Spectroscopic Signature

The physicochemical properties of the title compound can be predicted based on analogous structures like 1-phenylpyrrole and its derivatives.

| Property | Expected Value/Characteristic | Rationale |

| Physical State | Colorless to pale yellow oil or low-melting solid | Similar to 1-phenylpyrrole and other N-arylpyrroles.[10] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); Insoluble in water. | The molecule is predominantly non-polar and lacks significant hydrogen bond donating capability. |

| Boiling Point | > 200 °C (at atmospheric pressure) | N-arylpyrroles have relatively high boiling points due to their molecular weight and aromatic nature. |

| ¹H NMR | Aromatic protons on the phenyl ring will show splitting patterns influenced by the fluorine and methyl groups. Pyrrole protons will appear as two distinct multiplets (AA'BB' system) around 6-7 ppm. The methyl group will be a singlet around 2.3 ppm. | The chemical shifts are characteristic of the pyrrole and substituted benzene rings. |

| ¹³C NMR | Expect 11 distinct carbon signals corresponding to the molecular formula. The C-F bond will induce a large one-bond coupling constant (¹JCF). | |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. | This technique is crucial for confirming the presence and environment of the fluorine atom. |

| Mass Spec (EI) | A prominent molecular ion (M⁺) peak at m/z = 175. |

Significance and Applications in Drug Development

The 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole scaffold is a compelling starting point for drug discovery campaigns for several strategic reasons.

Workflow for Medicinal Chemistry Application

Caption: Drug discovery workflow.

-

Metabolic Blocking: The fluorine atom at the 3-position of the phenyl ring is adjacent to the methyl group. In many drug molecules, an unsubstituted para-position on a phenyl ring is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, leading to rapid clearance. The presence of the fluorine atom can block this metabolic pathway, thereby increasing the half-life and bioavailability of the potential drug molecule.[4]

-

Modulation of pKa and Lipophilicity: Fluorine is highly electronegative and can lower the pKa of nearby basic functional groups. While the pyrrole nitrogen is not basic, this electronic effect can influence the overall electron distribution and binding interactions. Furthermore, fluorine substitution can increase lipophilicity, which can be fine-tuned to optimize membrane permeability and target engagement.[3]

-

Vector for Further Synthesis: The pyrrole ring is amenable to a variety of electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation), primarily at the C2 and C5 positions. This allows the core scaffold to be readily elaborated into a diverse library of compounds for structure-activity relationship (SAR) studies.[11]

This particular arrangement of substituents makes the scaffold a promising starting point for developing inhibitors of protein kinases, ion channels, or other targets where a substituted N-aryl moiety is known to confer potency and selectivity.

Safety and Handling

As with any laboratory chemical, 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Precursors: 3-Fluoro-4-methylaniline is an aromatic amine and should be treated as potentially toxic and an irritant. Avoid inhalation and skin contact.

-

Product: While specific toxicity data is unavailable, N-arylpyrroles should be handled with care. Assume the compound is an irritant at a minimum.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- [Link to Reference 1]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

-

Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]

- [Link to Reference 6]

- [Link to Reference 7]

- [Link to Reference 8]

-

Pyrrole - Wikipedia. Wikipedia. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

- [Link to Reference 11]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- [Link to Reference 13]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

- [Link to Reference 15]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

- [Link to Reference 17]

-

1-Phenylpyrrole | C10H9N | CID 12480. PubChem. [Link]

- [Link to Reference 19]

-

Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. [Link]

- [Link to Reference 21]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

Sources

- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-1H-pyrrole | C11H11N | CID 272426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

A Methodological Guide to the Theoretical and Molecular Modeling of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

Abstract

This technical guide outlines a comprehensive computational methodology for the in-depth theoretical study and molecular modeling of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. This molecule, possessing a unique combination of an electron-rich pyrrole ring and a substituted phenyl group, presents significant interest for applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a rigorous, step-by-step protocol for researchers, scientists, and drug development professionals to elucidate its structural, electronic, pharmacokinetic, and dynamic properties. The proposed workflow integrates Density Functional Theory (DFT) for quantum chemical analysis, molecular docking to investigate potential biological targets, and molecular dynamics (MD) simulations to validate interaction stability. Each protocol is grounded in established scientific principles, explaining the causality behind methodological choices to ensure accuracy and reproducibility.

Introduction

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole nucleus N-substituted with a 3-fluoro-4-methylphenyl group. The pyrrole scaffold is a ubiquitous pharmacophore in numerous FDA-approved drugs, valued for its hydrogen bonding capabilities and electronic properties. The phenyl ring, substituted with a fluorine atom and a methyl group, introduces modifications to the molecule's lipophilicity, metabolic stability, and electronic profile. This unique structural combination suggests potential applications ranging from targeted enzyme inhibition in drug discovery to the development of novel organic electronic materials.

This guide provides a robust, multi-faceted computational strategy to predict and analyze the key chemical and physical properties of this molecule. By following this workflow, researchers can generate foundational data to guide future experimental synthesis, characterization, and application-oriented screening.

Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and associated properties.[1][2] Our approach is designed to build a comprehensive profile of the molecule, from its most stable conformation to its reactivity and spectral characteristics.

Rationale for Method Selection

For a molecule of this nature, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent choice. It provides a well-balanced description of electronic exchange and correlation effects, demonstrating high accuracy for a wide range of organic molecules.[3][4] We will pair this with the 6-311++G(d,p) basis set. This triple-zeta basis set offers high flexibility for valence electrons, while the diffuse functions (++) are crucial for accurately describing the behavior of lone pairs and anions, and the polarization functions (d,p) account for non-spherical electron density distributions, which is essential for molecules with heteroatoms and aromatic systems.[5][6]

Experimental Protocol: DFT Calculations

-

Structure Drawing: The initial 3D structure of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole will be drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: A full geometry optimization will be performed using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule, providing its most stable 3D structure.

-

Frequency Calculation: A frequency analysis will be conducted at the same level of theory. This step is self-validating; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields thermodynamic properties and the theoretical vibrational (FT-IR, Raman) spectra.

-

Electronic and Reactivity Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.[1][7][8] The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the molecule's electrostatic potential on its electron density surface.[10][11][12][13] This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions.[11][12]

-

-

Spectroscopic Prediction:

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) will be calculated to assess the molecule's potential for NLO applications.[18][19][20][21][22] This is achieved by applying a finite electric field during the calculation.[20]

Data Presentation: DFT Results

The quantitative results from the DFT calculations should be summarized as follows:

| Parameter | Calculated Value | Units | Significance |

| Total Energy | TBD | Hartrees | Thermodynamic Stability |

| Dipole Moment (μ) | TBD | Debye | Molecular Polarity |

| EHOMO | TBD | eV | Electron-donating ability |

| ELUMO | TBD | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | TBD | eV | Chemical Reactivity/Stability |

| Polarizability (α) | TBD | a.u. | Linear Optical Response |

| Hyperpolarizability (β) | TBD | a.u. | Non-Linear Optical Response |

Part 2: Molecular Docking and Pharmacokinetic Profiling

For researchers in drug development, understanding how a molecule might interact with biological targets and its drug-like properties is paramount. This section outlines the protocol for virtual screening and pharmacokinetic prediction.

Rationale for Method Selection

AutoDock Vina is a widely-used and validated open-source program for molecular docking.[23][24][25] It employs a sophisticated gradient optimization method in its search algorithm, making it both fast and accurate for predicting the binding conformation and affinity of a small molecule to a protein target.[23] For pharmacokinetic profiling, the SwissADME web server is an authoritative and comprehensive tool for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties, drug-likeness, and potential medicinal chemistry issues.[26][27][28][29][30]

Experimental Protocol: Docking and ADMET Prediction

-

Hypothetical Target Selection: Based on the structural motifs of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, a plausible biological target will be selected. For instance, many pyrrole-containing compounds are known to be kinase inhibitors. A relevant kinase (e.g., Tyrosine Kinase) PDB structure would be chosen.

-

Ligand Preparation: The DFT-optimized structure of our molecule will be converted to the required PDBQT file format using AutoDock Tools, which involves assigning partial charges and defining rotatable bonds.

-

Receptor Preparation: The chosen protein PDB file will be prepared by removing water molecules, adding polar hydrogens, and assigning partial charges, also creating a PDBQT file.[24]

-

Grid Box Generation: A grid box will be defined around the active site of the target protein to specify the search space for the docking simulation.[23]

-

Molecular Docking: AutoDock Vina will be executed to dock the ligand into the receptor's active site.[31] The program will generate a set of binding poses ranked by their binding affinity scores (in kcal/mol).

-

Interaction Analysis: The best-ranked pose will be visualized (e.g., in PyMOL or ChimeraX) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

-

ADMET Prediction: The SMILES string of the molecule will be submitted to the SwissADME web server to compute a full profile of its physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness based on established rules like Lipinski's Rule of Five.[28][29]

Data Presentation: Docking and ADMET Results

Table 2.1: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|

| TBD | TBD | TBD | TBD |

Table 2.2: Predicted ADMET Properties (SwissADME)

| Property | Prediction | Optimal Range |

|---|---|---|

| Molecular Weight | TBD | < 500 g/mol |

| LogP (Lipophilicity) | TBD | < 5 |

| H-bond Donors | TBD | < 5 |

| H-bond Acceptors | TBD | < 10 |

| GI Absorption | TBD | High/Low |

| BBB Permeant | TBD | Yes/No |

| Lipinski Violations | TBD | 0 |

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic stability of the protein-ligand complex in a simulated physiological environment.

Rationale for Method Selection

GROMACS is one of the fastest and most popular open-source software packages for performing molecular dynamics simulations.[32][33] It is highly efficient for simulating biomolecular systems like protein-ligand complexes.[32][33][34][35][36] The CHARMM36 force field is a well-parameterized and widely used force field for proteins and small molecules, ensuring an accurate description of the atomic interactions.[32]

Experimental Protocol: MD Simulation Workflow

-

System Preparation: The best-ranked docked complex from AutoDock Vina will be used as the starting point.

-

Topology Generation: The CHARMM General Force Field (CGenFF) server will be used to generate topology and parameter files for our novel ligand, ensuring compatibility with the CHARMM36 protein force field.[35]

-

Solvation and Ionization: The complex will be placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized by adding counter-ions (e.g., Na+ or Cl-) to simulate physiological conditions.[35]

-

Energy Minimization: The system will be subjected to energy minimization to relax any steric clashes or unfavorable geometries.

-

Equilibration: The system will be gradually heated and equilibrated in two phases (NVT and NPT ensembles) to bring it to the desired temperature and pressure while allowing the solvent to arrange naturally around the complex.

-

Production MD: A production MD run (e.g., 100 nanoseconds) will be performed.

-

Trajectory Analysis: The resulting trajectory will be analyzed to calculate Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Visualizations: Workflows and Diagrams

Caption: Overall computational workflow for the analysis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole.

Caption: Detailed protocol for the Density Functional Theory (DFT) calculations.

Caption: Workflow for molecular docking followed by molecular dynamics simulation.

Conclusion and Future Outlook

This guide presents a comprehensive, multi-scale computational methodology to thoroughly characterize the novel compound 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. By systematically applying DFT, molecular docking, and MD simulations, researchers can generate predictive data on its structural, electronic, and biological interaction properties. The insights gained from this theoretical framework will be invaluable for directing synthetic efforts, understanding structure-activity relationships, and accelerating the discovery of new therapeutic agents or functional materials. The protocols described herein are designed to be self-validating and are based on widely accepted, authoritative methods in the field of computational chemistry, ensuring the generation of reliable and impactful results.

References

- ResearchGate. (n.d.). How can I calculate Nonlinear Optical parameters by using (DFT) Gaussian 09?

- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.

- GROMACS. (n.d.). Protein-Ligand Complex - MD Tutorials.

- Molecular Modeling Research Group. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube.

- Mahmoud, A. R. (2023, October 20). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design.

- University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP).

- ACS Publications. (n.d.). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A.

- PubMed Central. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds....

- FACCTs. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS.

- Simple computational chemistry. (2016, June 21). DFT advices.

- Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.

- Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube.

- JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets.

- Physical Chemistry Research. (2022, April 27). Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4.

- IJPPR. (2023, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes.

- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.

- GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md.

- El Ouafy, H., et al. (n.d.). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method.

- ResearchGate. (2023, August 9). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism...*.

- Dr. H Ismail. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube.

- DTIC. (n.d.). Calculation of the Nonlinear Optical Properties of Molecules.

- PubMed. (n.d.). Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method.

- PubMed Central. (2022, June 22). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide....

- Study of Physics. (2023, July 15).

- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.

- GROMACS. (n.d.). GROMACS Tutorials.

- Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide.

- SB. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube.

- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.

- ResearchGate. (2023, August 10). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review.

- Panda, P. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.

- PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME.

- Chemistry LibreTexts. (2023, January 29).

- Barroso, J. (2012, July 27). Polarizability and Hyperpolarizability in Gaussian. Dr. Joaquin Barroso's Blog.

- Gaussian, Inc. (2017, June 21).

- Wikipedia. (n.d.). Frontier molecular orbital theory.

- PubMed. (2013). DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II)

- ResearchGate. (n.d.). In-Silico ADMET predictions using SwissADME and PreADMET software.

- ChemRxiv. (2022, April 21).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simple computational chemistry: DFT advices [simplecompchem.blogspot.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. MEP [cup.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. physchemres.org [physchemres.org]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. m.youtube.com [m.youtube.com]

- 22. joaquinbarroso.com [joaquinbarroso.com]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

- 26. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 28. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 29. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 30. researchgate.net [researchgate.net]

- 31. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 32. m.youtube.com [m.youtube.com]

- 33. GROMACS Tutorials [mdtutorials.com]

- 34. Protein-Ligand Complex [mdtutorials.com]

- 35. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]

- 36. m.youtube.com [m.youtube.com]

Solubility and stability characteristics of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

An In-Depth Technical Guide Solubility and Stability Characteristics of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole: A Predictive Analysis and Methodological Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole. While direct experimental data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry, analogue data from related pyrrole structures, and regulatory guidelines to present a predictive analysis and a detailed set of experimental protocols. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for assessing aqueous and organic solubility, as well as stability under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This document serves as a foundational resource for initiating the systematic physicochemical profiling of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, a critical step in its development pathway.

Introduction to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The N-aryl pyrrole motif, in particular, is of significant interest. The subject of this guide, 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, combines this N-aryl pyrrole core with a substituted phenyl ring containing both a fluorine atom and a methyl group. These substitutions are known to modulate key drug-like properties: the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity and steric interactions.

Before any therapeutic potential can be realized, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility and stability are not merely checklist items; they are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation, storage, and shelf-life.[1] Forced degradation studies, as outlined by the International Conference on Harmonization (ICH) guidelines, are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3]

This guide provides the theoretical basis and practical workflows for undertaking this critical characterization.

Predicted Physicochemical Profile

Based on its constituent parts, we can predict the general characteristics of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole to inform experimental design.

-

The Pyrrole Ring: The pyrrole ring itself is aromatic and possesses a dipole moment. It is a weak base and is susceptible to degradation in highly acidic conditions.

-

The Phenyl Substituents: The 4-methyl group increases lipophilicity (hydrophobicity). The 3-fluoro group is a weak electronic withdrawer and also increases lipophilicity. The combined effect of these substituents on the phenyl ring suggests the molecule will be largely nonpolar.

-

Overall Prediction: The molecule is anticipated to be a lipophilic, neutral compound with poor aqueous solubility. It is expected to be freely soluble in a range of organic solvents like acetone, acetonitrile, and chlorinated solvents.[4] Its stability is predicted to be robust in neutral and mild oxidative conditions but potentially compromised by strong acids, strong bases, and significant UV light exposure.[5]

Solubility Characterization

Accurate solubility data is the cornerstone of pre-formulation and formulation development. We recommend a multi-stage approach to characterize both kinetic and thermodynamic solubility.

Rationale for Solvent Selection

A panel of solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities, relevant to both processing and physiological conditions.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): To assess solubility in physiologically relevant pH ranges.

-

Organic Solvents:

-

Protic Solvents (e.g., Ethanol, Isopropanol): Common in formulation and purification.

-

Aprotic Polar Solvents (e.g., Acetonitrile, Acetone): Used in synthesis and analytical methods.[6]

-